6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
- It belongs to the class of thioxotriazines , which are heterocyclic compounds containing a triazine ring (a six-membered ring with three nitrogen atoms) and a sulfur atom.
- The compound’s structure features a dichlorobenzylidene group attached to an amino group, forming a thioxo (sulfur-oxygen double bond) linkage.
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: , is a complex organic compound with a mouthful of a name!
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a mild acid catalyst (such as acetic acid). Heating the mixture facilitates the formation of the desired product.
Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories or pharmaceutical companies is feasible.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions lead to derivatives with modified functional groups, such as halogenated or alkylated forms.
Scientific Research Applications
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biochemical studies.
Industry: Limited industrial applications, but its stability and unique structure may inspire further research.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
Molecular Targets: Further research is needed to identify specific targets (e.g., proteins, enzymes, or receptors) affected by this compound.
Pathways Involved: Understanding its impact on cellular pathways is crucial for therapeutic applications.
Comparison with Similar Compounds
Uniqueness: Its combination of a dichlorobenzylidene group, amino functionality, and thioxo moiety sets it apart.
Similar Compounds: While I don’t have a specific list, other thioxotriazines or related heterocycles may share structural similarities.
Properties
CAS No. |
303094-66-8 |
---|---|
Molecular Formula |
C16H10Cl2N4OS |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
6-[2-[(2,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24) |
InChI Key |
CBFFTXANIZNLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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